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molecular formula C16H30O3 B1620370 Dodecyl acetoacetate CAS No. 52406-22-1

Dodecyl acetoacetate

Cat. No. B1620370
M. Wt: 270.41 g/mol
InChI Key: KCHWKBCUPLJWJA-UHFFFAOYSA-N
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Patent
US04209439

Procedure details

Introduced into a reactor equipped with a stirrer mechanism, a Vigreux column with a column head and a reflux condenser are 464 g (4 moles) of methyl acetoacetate and 186 g of dodecyl alcohol. The temperature of the reaction medium is progressively raised to 165° C. and the methanol having formed is distilled until the reaction is terminated, that is to say, for about 8 hours. The methyl acetoacetate excess is eliminated under a reduced pressure of 8 mm Hg and the crude dodecyl acetoacetate is recovered, and this will be used as such for the preparation of the corresponding dihydropyridine derivative (Example 3).
Quantity
464 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH2:9](O)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]C>CO>[C:1]([O:7][CH2:8][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4]

Inputs

Step One
Name
Quantity
464 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Two
Name
Quantity
186 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Introduced into a reactor
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer mechanism
DISTILLATION
Type
DISTILLATION
Details
is distilled until the reaction
CUSTOM
Type
CUSTOM
Details
is terminated
CUSTOM
Type
CUSTOM
Details
the crude dodecyl acetoacetate is recovered
CUSTOM
Type
CUSTOM
Details
such for the preparation of the corresponding dihydropyridine derivative (Example 3)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(CC(=O)C)(=O)OCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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